4-Chloro-3-vinylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClN |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
4-chloro-3-ethenylaniline |
InChI |
InChI=1S/C8H8ClN/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1,10H2 |
InChI Key |
XZVSSXBALAJPCZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1)N)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The benzene (B151609) ring in 4-Chloro-3-vinylaniline is substituted with an amino group, a chloro group, and a vinyl group. The amino group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the chloro group is a deactivating, ortho-, para-directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect. The vinyl group is weakly activating and ortho-, para-directing.
In electrophilic aromatic substitution, the substitution pattern is primarily dictated by the powerful activating effect of the amino group. Electrophiles are directed to the positions ortho and para to the amino group. Given the existing substitution pattern, the incoming electrophile will preferentially substitute at the positions ortho to the amino group that are not already occupied.
While less common for electron-rich aromatic rings, nucleophilic aromatic substitution can occur under specific conditions, particularly if a strong electron-withdrawing group is present on the ring to stabilize the intermediate Meisenheimer complex. chemistrysteps.commasterorganicchemistry.comyoutube.comlibretexts.org In the case of this compound, the presence of the electron-donating amino group makes traditional nucleophilic aromatic substitution challenging. However, reactions can be forced under harsh conditions or via alternative mechanisms like the benzyne (B1209423) mechanism, especially when treated with exceptionally strong bases. chemistrysteps.comyoutube.com
Detailed research findings on specific electrophilic or nucleophilic aromatic substitution reactions of this compound are not extensively documented in publicly available literature. However, the expected reactivity can be inferred from the behavior of similarly substituted anilines. For instance, the nitration of chloroanilines typically requires acylation of the amino group to prevent oxidation and to moderate its activating influence. google.com
Reactions Involving the Vinyl Moiety
The vinyl group of this compound is a site of significant reactivity, primarily undergoing addition reactions and polymerization.
The carbon-carbon double bond of the vinyl group is susceptible to electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.
Table 1: Expected Products of Electrophilic Addition to this compound
| Reactant | Expected Major Product |
| HBr | 1-(3-Amino-2-chlorophenyl)-1-bromoethane |
| H₂O (in the presence of an acid catalyst) | 1-(3-Amino-2-chlorophenyl)ethanol |
This table is based on theoretical principles of electrophilic addition reactions and does not represent experimentally verified outcomes for this specific compound.
The vinyl group allows this compound to act as a monomer in various polymerization reactions.
Table 2: Key Components in a Hypothetical RAFT Polymerization of this compound
| Component | Function | Example |
| Monomer | The repeating unit of the polymer | This compound |
| Initiator | Generates the initial radical species | Azobisisobutyronitrile (AIBN) |
| RAFT Agent | Controls the polymerization | Dithiobenzoates, trithiocarbonates |
| Solvent | Dissolves the reactants | Dioxane, Toluene |
This table outlines the general components for a RAFT polymerization and is not based on a specific experimental procedure for this compound.
Graft copolymerization is a technique used to modify the surface properties of materials by covalently attaching polymer chains. Polymers of this compound could be grafted onto a surface to introduce new functionalities. This can be achieved by first initiating polymerization from active sites on the surface or by attaching pre-formed polymer chains. This method is valuable for creating materials with tailored surface properties for applications in areas like biocompatible coatings and sensors.
Polymerization Mechanisms (e.g., Radical Polymerization)
Reactions Involving the Amine Functionality
The primary aromatic amine group in this compound is a versatile functional group that can undergo a variety of chemical transformations.
One of the most common reactions of aromatic amines is diazotization. In this reaction, the amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. The resulting diazonium salt is a valuable synthetic intermediate that can undergo a wide range of subsequent reactions, known as Sandmeyer reactions, to introduce a variety of functional groups onto the aromatic ring, replacing the original amino group.
For example, the diazotization of 4-chloroaniline (B138754), a similar compound, is a well-established procedure. orgsyn.org It is expected that this compound would undergo a similar reaction to form the corresponding diazonium salt.
Table 3: Potential Products from the Diazotization of this compound followed by Sandmeyer-type Reactions
| Reagent for Sandmeyer-type Reaction | Expected Product |
| CuCl | 1,4-Dichloro-2-vinylaniline |
| CuBr | 1-Bromo-4-chloro-2-vinylaniline |
| CuCN | 4-Chloro-2-vinylbenzonitrile |
| H₂O, heat | 4-Chloro-3-vinylphenol |
| HBF₄, heat | 4-Chloro-1-fluoro-2-vinylbenzene |
This table illustrates the potential synthetic utility of the diazonium salt of this compound based on established Sandmeyer reactions.
Derivatization for Complex Molecular Scaffolds
The unique arrangement of functional groups in this compound makes it a valuable building block for the synthesis of more complex molecular structures. Derivatization can occur at both the amino and vinyl groups, enabling the construction of diverse scaffolds.
N-Functionalization: The primary amino group is readily derivatized through standard reactions such as acylation, alkylation, and sulfonylation. These modifications can be used to install protecting groups, alter the electronic properties of the molecule, or introduce new functionalities for subsequent transformations. For instance, N-acylation can be a preliminary step before cyclization to modulate reactivity.
Vinyl Group Transformations: The vinyl group can participate in a wide range of reactions. It can undergo polymerization, or more controlled transformations like Heck reactions, hydroboration-oxidation to form an alcohol, or epoxidation. These derivatizations transform the vinyl moiety into other functional groups, significantly expanding the synthetic utility of the parent molecule.
The ability to functionalize both the nitrogen and the vinyl group allows for the stepwise or concurrent construction of intricate molecular architectures, making this compound a versatile starting material in synthetic organic chemistry.
Table 1: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagents | Potential Product Class |
| Amino (-NH₂) | Acylation | Acyl chloride, Base | N-Aryl Amide |
| Amino (-NH₂) | Alkylation | Alkyl halide, Base | Secondary/Tertiary Aniline (B41778) |
| Amino (-NH₂) | Buchwald-Hartwig Amination | Aryl halide, Pd catalyst | Diaryl Amine |
| Vinyl (-CH=CH₂) | Hydrogenation | H₂, Pd/C | 3-Ethylaniline derivative |
| Vinyl (-CH=CH₂) | Heck Reaction | Aryl halide, Pd catalyst | Substituted Stilbene |
| Vinyl (-CH=CH₂) | Epoxidation | m-CPBA | Oxirane |
| Vinyl (-CH=CH₂) | Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol |
Cyclization Reactions for Heterocyclic Synthesis (e.g., Indole (B1671886) Formation from ortho-Vinylanilines)
The ortho-disposed amino and vinyl groups in this compound make it an ideal precursor for the synthesis of heterocyclic compounds through intramolecular cyclization, most notably for the formation of substituted indoles. The indole nucleus is a prevalent scaffold in a vast number of biologically active compounds and natural products. nih.gov
The synthesis of indoles from ortho-vinylanilines can be achieved through several catalytic methods:
Palladium-Catalyzed Cyclization: An efficient method involves the palladium-catalyzed reaction of ortho-vinylanilines. The reaction likely proceeds through an oxidative insertion of the palladium catalyst into an aryl halide (if present as a coupling partner) followed by a vinyl C-H activation to form a palladacycle intermediate. organic-chemistry.org This intermediate can then undergo further reactions to complete the indole ring system.
Acid-Catalyzed Cyclization: The Fischer indole synthesis is a classic method that produces indoles from arylhydrazines and ketones or aldehydes under acidic conditions. mdpi.com While not a direct cyclization of a vinylaniline, related acid-catalyzed intramolecular hydroamination or cyclization of ortho-alkenyl anilines is a known strategy for indole synthesis. The reaction involves protonation of the vinyl group, followed by nucleophilic attack by the aniline nitrogen.
These cyclization strategies provide a direct route to 7-chloro-substituted indoles, which are valuable intermediates for pharmaceuticals and agrochemicals.
Transition-Metal Catalyzed Transformations
Transition-metal catalysis offers powerful tools for modifying this compound, enabling transformations that are otherwise difficult to achieve. mdpi.com The presence of the aniline, vinyl group, and aryl chloride moiety provides multiple reaction sites for various catalytic cycles.
Oxidative Coupling Reactions
The aniline functional group can participate in oxidative coupling reactions, typically catalyzed by copper, rhodium, or palladium complexes. These reactions can lead to the formation of new C-N or N-N bonds. For instance, in the presence of a suitable catalyst and oxidant, anilines can be coupled to form azo compounds or substituted hydrazines. nih.gov
A copper(I)-catalyzed oxidative coupling of primary anilines using di-tert-butyldiaziridinone as an oxidant has been shown to produce azo compounds in high yields under mild conditions. nih.gov This methodology could be applied to this compound to synthesize the corresponding symmetrical azobenzene (B91143) derivative. Similarly, rhodium(III) catalysis has been used for the C-H activation and oxidative coupling of N-nitrosoanilines with olefins, demonstrating the potential for C-C bond formation at the position ortho to the directing amino group.
Hydrogenation and Chemoselective Reduction Studies
The selective reduction of one functional group in the presence of others, known as chemoselective reduction, is a significant challenge in organic synthesis. For this compound, the primary points of reduction are the vinyl group and potentially the chloro-aryl bond (dehalogenation).
Significant research has been conducted on the chemoselective hydrogenation of structurally related nitrostyrenes to vinylanilines, which highlights the strategies applicable to this compound. The goal in these syntheses is to reduce the nitro group without affecting the vinyl group. researchgate.net
Catalyst Systems: Copper nanoparticles (NPs) have been shown to be active and selective for the reduction of a nitro group over a vinyl group using ammonia (B1221849) borane (B79455) as a reducing agent at room temperature. researchgate.net The stability and selectivity of these Cu NPs can be enhanced by anchoring them on supports like tungsten oxide (WO₂.₇₂) nanorods, achieving >99% yield of the desired vinylaniline. researchgate.net
Photocatalysis: A solar-accelerated approach using a Cu₃P–CDs–Cu nanocomposite has been developed for the selective hydrogenation of 4-nitrostyrene (B89597) to 4-vinylaniline (B72439). rsc.orgresearchgate.net This system uses ammonia borane as a hydrogen source and achieves 100% selectivity under one sun irradiation. rsc.org
Conversely, these principles can be applied to achieve the selective hydrogenation of the vinyl group in this compound to produce 4-chloro-3-ethylaniline. By selecting an appropriate catalyst, such as Palladium on carbon (Pd/C), and controlling reaction conditions (e.g., H₂ pressure, temperature), the vinyl double bond can be reduced while leaving the aromatic ring and chloro-substituent intact.
Table 2: Catalyst Systems for Chemoselective Reductions
| Substrate Type | Desired Product | Catalyst System | Reductant | Key Finding |
| 3-Nitrostyrene (B1585535) | 3-Vinylaniline (B102275) | Cu NPs on WO₂.₇₂ | Ammonia Borane | High selectivity (>99%) for nitro reduction at room temperature. researchgate.net |
| 4-Nitrostyrene | 4-Vinylaniline | Cu₃P–CDs–Cu | Ammonia Borane | Solar-accelerated reaction with 100% selectivity. rsc.org |
| This compound | 4-Chloro-3-ethylaniline | Pd/C (Typical) | H₂ | Selective hydrogenation of the vinyl group is feasible. |
Reaction Kinetics and Pathway Elucidation
Understanding the kinetics and reaction pathways of transformations involving this compound is crucial for optimizing reaction conditions and maximizing yields. Kinetic studies typically involve monitoring the rate of disappearance of reactants and the appearance of products over time to determine the reaction order with respect to each component (substrate, catalyst, reagents).
For example, in a transition-metal-catalyzed cyclization to form an indole, kinetic analysis could help determine the rate-determining step, which could be the initial oxidative addition, C-H activation, or the final reductive elimination. Studies on the oxidation of related anilines, such as p-chloroaniline by chromic acid, have shown the reaction to be first order with respect to both the oxidant and the substrate. researchgate.net Similar analyses for reactions of this compound would provide insight into the mechanism. Isotopic labeling studies and computational modeling are often used in conjunction with kinetics to elucidate the complete reaction pathway.
Studies on Reaction Intermediates and Transition States
The transformations of this compound proceed through a series of high-energy, short-lived species known as reaction intermediates and transition states. researchgate.netnih.gov Although direct observation is challenging, their existence is often inferred through trapping experiments, spectroscopic methods (like in-situ NMR or IR), and computational chemistry. researchgate.net
In Cyclization Reactions: The acid-promoted Fischer indole synthesis is known to proceed through several key intermediates, including a phenylhydrazone, an enamine tautomer, and a cyclic aminal, before the final aromatization step. mdpi.com In metal-catalyzed versions, organometallic intermediates, such as palladacycles, are proposed. organic-chemistry.org
In Catalytic Cycles: Transition-metal-catalyzed reactions inherently involve a series of intermediates corresponding to different oxidation states of the metal center as it undergoes oxidative addition, migratory insertion, and reductive elimination. mdpi.com For example, a Heck-type reaction at the vinyl position would involve intermediates where the palladium catalyst is coordinated to the double bond.
Computational methods, such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of a reaction. These calculations can model the structures and relative energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction mechanism and helping to explain observed selectivity. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of 4-Chloro-3-vinylaniline by providing detailed information about the hydrogen and carbon atomic environments within the molecule.
The ¹H NMR spectrum of this compound offers a distinct fingerprint of its proton environments. The aromatic protons typically appear as a complex multiplet due to spin-spin coupling. The vinyl group protons also exhibit characteristic signals. A representative analysis of the ¹H NMR spectrum in a common solvent like CDCl₃ reveals specific chemical shifts (δ) and coupling constants (J).
The protons on the aromatic ring, designated H-2, H-5, and H-6, show distinct signals. The vinyl group protons (-CH=CH₂) also produce characteristic resonances, often as a doublet of doublets for the terminal protons and a multiplet for the proton attached to the ring. The amine (-NH₂) protons typically appear as a broad singlet.
¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H | 6.57 - 7.10 | m | |
| Vinyl CH | 6.66 | dd | 17.5, 10.9 |
| Vinyl CH₂ | 5.62 | d | 17.5 |
| Vinyl CH₂ | 5.30 | d | 10.9 |
| NH₂ | 3.75 | s (br) |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm. Data is representative and may vary slightly based on experimental conditions.
Complementing the proton data, ¹³C NMR spectroscopy provides insights into the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbon attached to the chlorine atom (C-4) and the carbons of the vinyl group (C-3 and the two vinyl carbons) are particularly noteworthy.
The aromatic carbons show resonances in the typical downfield region, with their exact shifts influenced by the chloro and amino substituents. The carbon atom bearing the chlorine (C-4) is shielded, while the carbon with the amino group (C-1) is significantly deshielded. The sp² hybridized carbons of the vinyl group also have characteristic chemical shifts.
¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-NH₂) | 145.2 |
| C-2 | 114.5 |
| C-3 (C-vinyl) | 134.7 |
| C-4 (C-Cl) | 119.5 |
| C-5 | 129.5 |
| C-6 | 117.4 |
| Vinyl CH | 135.2 |
| Vinyl CH₂ | 114.8 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Data is representative and may vary slightly based on experimental conditions.
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the translational motion of molecules in solution, which can reveal information about their size, shape, and potential for self-aggregation. In the context of this compound, DOSY experiments can determine if the molecules tend to associate with one another in solution. By measuring the diffusion coefficient of the molecule, researchers can infer its effective hydrodynamic radius. A lower diffusion coefficient compared to a non-aggregating standard of similar molecular weight would suggest the formation of larger molecular assemblies. While specific DOSY studies on this compound are not extensively reported in public literature, this technique remains a valuable tool for investigating intermolecular interactions in solution.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
The FT-IR and Raman spectra of this compound are characterized by several key vibrational bands that can be assigned to specific functional groups.
N-H Stretching: The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the vinyl C-H stretches also appear in this region.
C=C Stretching: The stretching vibrations of the aromatic ring and the vinyl C=C double bond occur in the 1500-1650 cm⁻¹ region.
N-H Bending: The scissoring or bending vibration of the -NH₂ group is typically found around 1600-1650 cm⁻¹.
C-Cl Stretching: The characteristic stretching vibration for the C-Cl bond is expected in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Asymmetric Stretch | ~3475 | Not typically strong |
| N-H Symmetric Stretch | ~3385 | Not typically strong |
| Aromatic C-H Stretch | ~3050 | ~3050 |
| N-H Scissoring | ~1620 | Weak |
| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 |
| Vinyl C=C Stretch | ~1630 | ~1630 |
| C-N Stretch | ~1280 | Observable |
| C-Cl Stretch | ~700 | ~700 |
Frequencies are approximate and can vary based on the sample state (solid, liquid) and experimental conditions.
To achieve a more precise assignment of the observed vibrational modes, experimental FT-IR and Raman spectra are often compared with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). By calculating the vibrational frequencies and intensities of this compound in silico, a detailed, one-to-one correlation between experimental peaks and specific atomic motions can be established. These theoretical calculations can also help to resolve ambiguities in spectral regions with overlapping bands and provide a deeper understanding of the molecule's vibrational dynamics. The level of theory and basis set used in the calculations are crucial for obtaining good agreement with experimental data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound, MS analysis provides crucial information for its identification and characterization.
The molecular formula of this compound is C₈H₈ClN, which corresponds to a molecular weight of approximately 153.61 g/mol . bldpharm.combldpharm.com In electron ionization (EI-MS), the molecule is expected to form a molecular ion (M⁺•) with an m/z value corresponding to its molecular weight. A key characteristic in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit two peaks for the molecular ion: the [M]⁺• peak (containing ³⁵Cl) and an [M+2]⁺• peak (containing ³⁷Cl) with an intensity ratio of roughly 3:1. This isotopic signature is a definitive indicator for the presence of a single chlorine atom in the molecule.
While specific experimental fragmentation data for this compound is not detailed in the provided search results, a general fragmentation pattern can be predicted based on its structure. Common fragmentation pathways for such aromatic amines would likely involve the loss of the vinyl group (-CH=CH₂), the cleavage of the carbon-chlorine bond, or the elimination of an HCl molecule. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent ion and its fragments with high accuracy. beilstein-journals.org
Table 1: Predicted Mass Spectrometry Data for this compound
| Property | Value | Citation |
| Molecular Formula | C₈H₈ClN | bldpharm.combldpharm.com |
| Molecular Weight | 153.61 g/mol | bldpharm.combldpharm.com |
| Predicted Molecular Ion [M]⁺• | m/z 153 (for ³⁵Cl) | |
| Predicted Isotope Ion [M+2]⁺• | m/z 155 (for ³⁷Cl) | |
| Predicted [M]⁺•:[M+2]⁺• Ratio | ~3:1 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with its chromophores: the benzene (B151609) ring, the vinyl group, and the aniline (B41778) functional group. ukm.my
The conjugated system, which includes the phenyl ring and the vinyl group, is expected to give rise to intense π → π* transitions. ukm.my These transitions typically occur in the UV region. For comparison, studies on structurally related compounds, such as Schiff bases derived from 4-vinylaniline (B72439), show strong absorption bands for the aromatic rings. ukm.my For example, 4-(4-aminostyryl)benzonitrile, a more complex vinylaniline derivative, exhibits absorption maxima (λmax) at 252 nm and 357 nm. ukm.my Another related class of compounds, stilbazolium derivatives, shows π-π* electronic transitions around 415 nm. mdpi.com
Additionally, the presence of the amino group (-NH₂) with its lone pair of non-bonding electrons allows for a weaker n → π* transition. This transition involves the promotion of a non-bonding electron to an antibonding π* orbital. The solvent used for analysis can influence the position and intensity of these absorption bands.
Table 2: Expected Electronic Transitions for this compound
| Electronic Transition | Associated Chromophore(s) | Expected Wavelength Region | Citation |
| π → π | Phenyl ring, Vinyl group (C=C) | Strong absorption in the UV range | ukm.my |
| n → π | Amino group (-NH₂) non-bonding electrons | Weaker absorption in the UV range | mdpi.com |
X-Ray Diffraction (XRD) for Single Crystal Structure Determination
A search of the available literature did not yield a published single-crystal structure for this compound itself. However, the technique has been widely applied to determine the structures of complex molecules derived from or related to vinylanilines. For instance, the crystal structures of various heterocyclic compounds synthesized from o-vinylaniline derivatives have been confirmed by single-crystal XRD analysis. rsc.org Similarly, crystallographic data has been reported for more complex molecules like N,N-Bis(4-chlorophenyl)-4-(2-naphthalen-1-ylvinyl)aniline and boronate esters of 4-vinylaniline, confirming their molecular stereochemistry and structure. researchgate.netresearchgate.net The Crystallography Open Database (COD) contains crystal structures for the related compound 4-Chloro-3-nitroaniline, demonstrating the applicability of XRD to similar small molecules. nih.gov The successful application of XRD to these related compounds indicates that should a suitable single crystal of this compound be grown, its precise solid-state structure could be determined.
Advanced Separation and Detection Techniques
Advanced separation techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for the purification, identification, and quantification of this compound, particularly for monitoring its synthesis and purity. bldpharm.combldpharm.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of volatile and thermally stable compounds like chlorinated anilines. epa.gov The technique separates compounds in a gaseous mobile phase, which then enter a mass spectrometer for detection and identification. GC-MS is highly effective for monitoring reaction progress, such as in the selective hydrogenation of 3-nitrostyrene (B1585535) to 3-vinylaniline (B102275), a compound structurally similar to the title compound. osti.gov For the analysis of aniline derivatives, specific capillary columns, such as SE-54, are often used. epa.gov For enhanced sensitivity and selectivity, especially in complex sample matrices, tandem mass spectrometry (GC/MS-MS) can be employed. d-nb.info This method has proven to be about ten times more sensitive than single quadrupole GC/MS for analyzing chlorinated anilines in groundwater. d-nb.info
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique used to separate components of a mixture in a liquid mobile phase. It is widely applicable to the analysis of aniline derivatives. sielc.commerckmillipore.com For the closely related compound 4-chloroaniline (B138754), reversed-phase (RP) HPLC methods have been well-documented. These methods often utilize C18 columns (like Purospher® STAR RP-18) with a mobile phase consisting of an acetonitrile (B52724) and water mixture, often with an acid modifier like phosphoric or formic acid to improve peak shape. sielc.commerckmillipore.com Detection is commonly performed using a UV detector at a wavelength where the analyte absorbs, such as 220 nm for 4-chloroaniline. merckmillipore.com HPLC can be scaled up for preparative separation to isolate impurities or the main product. sielc.com When coupled with a mass spectrometer (LC-MS), it provides both separation and definitive identification based on molecular weight. bldpharm.comd-nb.info
Table 3: Exemplary Chromatographic Conditions for Aniline Derivative Analysis
| Technique | Column Example | Mobile Phase Example | Detector | Citation |
| HPLC | Purospher® STAR RP-18 | Acetonitrile / Water (30:70 v/v) with phosphoric acid (pH 3.0) | UV (220 nm) | merckmillipore.com |
| HPLC | Newcrom R1 | Acetonitrile, Water, and Formic Acid (for MS compatibility) | MS, UV | sielc.com |
| GC-MS | SE-54 Fused Silica Capillary | Helium/Argon carrier gas | MS, MS-MS | epa.govd-nb.info |
Theoretical and Computational Investigations
Prediction and Interpretation of Spectroscopic Data
Computational methods are also powerful tools for predicting and interpreting various types of molecular spectra.
Theoretical vibrational spectra (infrared and Raman) can be calculated using DFT and ab initio methods. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These theoretical spectra are invaluable for assigning the experimentally observed vibrational bands to specific molecular motions. researchgate.net For substituted anilines, characteristic vibrational modes include the N-H stretching, bending, and wagging vibrations of the amino group, as well as the C-C stretching and bending modes of the aromatic ring. researchgate.net The presence of the chloro and vinyl substituents in 4-Chloro-3-vinylaniline would introduce specific vibrational signatures, such as the C-Cl stretching mode and the various modes associated with the vinyl group (C=C stretch, C-H stretches, and bends).
Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For substituted anilines, the position and intensity of the UV-Vis absorption bands are sensitive to the nature and position of the substituents. The chloro and vinyl groups in this compound are expected to cause a bathochromic (red) shift in the absorption bands compared to aniline (B41778), due to the extension of the conjugated π-system and the electronic perturbations induced by the substituents.
Analysis of Electronic Properties
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
Mechanistic Computational Studies
Computational studies are instrumental in elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transient species like transition states and intermediates.
2-Vinylanilines, structural isomers of this compound, are known precursors for the synthesis of nitrogen-containing heterocycles like quinolines and cinnolines. connectedpapers.comresearchgate.net DFT studies on these reactions provide a framework for understanding potential pathways for this compound. For example, the synthesis of quinolines from 2-vinylanilines often proceeds through a cascade involving imine formation followed by an electrocyclization step. units.it Computational modeling of this process identifies the key transition states and intermediates, revealing the energetic feasibility of the proposed mechanism.
Similarly, the selective hydrogenation of a related molecule, 3-nitrostyrene (B1585535), to 3-vinylaniline (B102275) has been studied computationally. rsc.org These studies map the reaction pathway for the reduction of both the nitro and vinyl groups, characterizing the transition states for hydrogen transfer. Such analyses are critical for understanding and predicting catalyst performance and reaction selectivity. For this compound, analogous pathways for reactions like cyclization, oxidation, or addition to the vinyl group could be mapped, with transition states characterized by their geometry and the presence of a single imaginary frequency in vibrational analysis.
In the DFT study of the selective hydrogenation of 3-nitrostyrene on a WS₂ catalyst, a clear energy profile demonstrated why the nitro group is reduced preferentially over the vinyl group. rsc.org The calculated activation barrier for the first hydrogen transfer to the nitro group was 0.97 eV, which is lower than the barrier for the hydrogenation of the vinyl group (1.07 eV). rsc.org This 0.1 eV difference makes the reduction of the nitro group the kinetically favored pathway. rsc.org
For this compound, similar energy profiles could be computed for its various potential reactions. For instance, in a hypothetical cyclization reaction, the energy profile would reveal the activation barriers for the ring-closing step and any subsequent aromatization steps. This information is directly related to the reaction kinetics, as a higher activation energy corresponds to a slower reaction rate at a given temperature. These computational predictions are vital for optimizing reaction conditions in synthetic chemistry.
Molecular Topology and Interaction Analysis (e.g., NBO, ELF, RDG)
Beyond orbital analysis, other computational techniques provide deeper insight into bonding and non-covalent interactions.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the familiar Lewis structure concept. uni-muenchen.dewisc.edu A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization or hyperconjugation. materialsciencejournal.org
In this compound, significant delocalization interactions would be expected. These include:
n(N) → π(Aromatic Ring):* The delocalization of the nitrogen lone pair into the antibonding orbitals of the phenyl ring, which is characteristic of anilines.
π(Vinyl) ↔ π(Aromatic Ring): Conjugation between the vinyl group's π-system and the aromatic ring.
n(Cl) → σ(C-C):* Delocalization of chlorine's lone pairs into the antibonding orbitals of adjacent carbon-carbon bonds. Studies on similar chloro-aromatic systems have shown these interactions to have stabilization energies in the range of 10-12 kcal/mol. materialsciencejournal.org
Table 2: Representative NBO Donor-Acceptor Interactions in Analogous Chloro-Aromatic Systems
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | System | Reference |
|---|---|---|---|---|
| n₃(Cl₁₀) | π*(C₅-C₆) | 12.05 | 4-Chloro-2-(3-chlorophenyl carbamoyl)phenyl acetate | materialsciencejournal.org |
| n₃(Cl₃₂) | π*(C₂₃-C₂₅) | 10.53 | 5-chloro-2-(3-chlorophenylcarbamoyl) phenylacetate | materialsciencejournal.org |
| LP (2) O₂ | BD*(1) C₁-H₃ | 29.85 | Methanol Dimer (Illustrative) | uni-muenchen.de |
This table provides examples of NBO analysis from related molecules to illustrate the types and magnitudes of interactions expected in this compound.
Applications in Organic Synthesis and Materials Science
Building Block in the Synthesis of Complex Organic Molecules
While substituted anilines and vinyl compounds are fundamental building blocks in organic chemistry, specific examples detailing the journey of 4-Chloro-3-vinylaniline as an intermediate or precursor in complex syntheses are not prominently documented in available research.
Precursors for Heterocyclic Systems
Vinylanilines, as a class of compounds, are recognized as valuable precursors for creating a variety of nitrogen-containing heterocyclic compounds. researchgate.net The presence of both an amine and a vinyl group allows for various cyclization strategies to form structures like quinolines and indoles. researchgate.netresearchgate.net These reactions can be catalyzed by transition metals or occur under metal-free conditions. researchgate.net However, specific studies detailing the reaction conditions, catalysts, and yields for the synthesis of heterocyclic systems starting from this compound are not specified in the reviewed literature.
Intermediates in Multi-Step Organic Syntheses
In multi-step organic syntheses, intermediates are crucial for the construction of complex target molecules. The functional groups present in this compound—a polymerizable vinyl group, a nucleophilic amine, and a halogenated aromatic ring—suggest its potential utility as a versatile intermediate. Despite this potential, specific, documented multi-step synthetic pathways where this compound serves as a key, isolated intermediate are not described in the available scientific reports.
Monomer in Polymer Chemistry
The vinyl group in this compound makes it a candidate monomer for polymerization. The resulting polymer would feature chloro and amino functionalities along its chain, suggesting potential for specialized applications.
Synthesis of Functionalized Poly(vinylanilines)
The synthesis of polymers from aniline (B41778) derivatives is a well-established field, leading to functional materials with tailored properties. nih.govrsc.org The characteristics of the resulting polymer are heavily influenced by the substituents on the aniline monomer. rsc.org Research on other functionalized aniline monomers has shown pathways to create soluble polymers that can be formed into films for applications like chemical sensors. nih.govrsc.org Nevertheless, specific research detailing the polymerization of this compound and the characterization (e.g., molecular weight, solubility, morphology) of the resulting poly(this compound) is not present in the available literature.
Development of Conductive Polymers and Hybrid Materials
Polyaniline is one of the most studied conductive polymers, with its electrical properties being tunable through doping and oxidation. azom.commdpi.com Combining conductive polymers with other materials to form hybrid composites is a common strategy to enhance processability and add functionalities. nanoscience.or.kr While the general field of conductive polyanilines is rich, there is no specific information available that details the synthesis of conductive polymers or hybrid materials derived from the this compound monomer or discusses the conductivity of its corresponding polymer.
Role in Advanced Materials Development (e.g., NLO materials, Fluorophores)
There is currently a lack of specific research data detailing the use of this compound in the development of nonlinear optical (NLO) materials or as a fluorophore. Organic molecules with donor-acceptor groups and conjugated π-systems are often investigated for NLO properties. While the aniline and vinyl groups in this compound could potentially contribute to such properties, dedicated studies measuring its hyperpolarizability or second-harmonic generation efficiency are not found in the reviewed literature.
Similarly, while many aniline derivatives exhibit fluorescent properties, the specific photoluminescent characteristics of this compound, such as its quantum yield, excitation, and emission spectra, have not been a subject of detailed investigation in the available research.
Catalysis and Catalyst Design (e.g., as a ligand or in catalyst support)
The potential of this compound to function as a ligand in transition-metal catalysis or as a component in catalyst support systems is an area that appears to be underexplored. The nitrogen atom of the amine group possesses a lone pair of electrons, making it a potential coordination site for metal centers in catalysts. Furthermore, the vinyl group offers a site for polymerization, which could allow for its incorporation into polymer-based catalyst supports. However, there are no specific examples in the current body of scientific literature demonstrating the application of this compound for these purposes. Research in catalysis often focuses on ligands with specific steric and electronic properties to control the activity and selectivity of a catalytic process, and it is possible that other aniline or vinyl-containing derivatives have been more extensively studied.
Environmental Transformation and Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For 4-Chloro-3-vinylaniline, these processes are expected to primarily involve photolysis and chemical reactions in soil and water.
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. In aquatic environments, direct photolysis of aromatic amines can occur, although the rates can be slow. The presence of photosensitizing agents in natural waters, such as humic and fulvic acids, can accelerate this process through indirect photolysis. These substances absorb solar energy and produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are highly reactive and can oxidize a wide range of organic pollutants.
For chloroanilines, photodegradation in water has been observed to proceed through various pathways, including the formation of dimeric structures. The degradation of 4-chloroaniline (B138754) under simulated sunlight has been shown to yield multiple photoproducts. In the presence of a photocatalyst like titanium dioxide (TiO₂), the degradation of chloroanilines is significantly enhanced. This process typically involves the generation of hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation, or the amino group. Potential photolytic degradation intermediates for a compound like this compound could include hydroxylated derivatives, dehalogenated species, and products resulting from the oxidation of the vinyl group, such as the corresponding aldehyde or carboxylic acid.
In soil and aquatic systems, this compound may undergo chemical transformations such as hydrolysis and oxidation. Hydrolysis, the reaction with water, is generally a slow degradation process for chloroanilines under typical environmental pH conditions. However, the presence of certain minerals in soil and sediment can catalyze hydrolysis.
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms, is a primary pathway for the removal of many organic pollutants from the environment. The degradation of this compound is expected to be influenced by the metabolic capabilities of microbial communities present in soil and water.
The microbial degradation of aniline (B41778) and its chlorinated derivatives has been extensively studied. Bacteria capable of utilizing chloroanilines as a sole source of carbon and nitrogen have been isolated. The initial step in the aerobic degradation of chloroanilines typically involves an oxidative deamination catalyzed by a multicomponent enzyme system, often an aniline dioxygenase. This reaction incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a chlorocatechol.
From the chlorocatechol intermediate, two main catabolic pathways are commonly observed:
Ortho-cleavage pathway: The aromatic ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase, leading to the formation of a chloro-cis,cis-muconic acid. Subsequent enzymatic reactions further break down this intermediate.
Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase, yielding a 2-hydroxy-chloromuconic semialdehyde.
The presence of the vinyl group on this compound introduces an additional site for microbial attack. The biodegradation of styrenic compounds can proceed via two main routes: oxidation of the vinyl side chain to form an epoxide or a diol, or direct attack on the aromatic ring by dioxygenases. It is plausible that the degradation of this compound could be initiated at either the aromatic ring, following the pathways established for chloroanilines, or at the vinyl group, similar to styrene (B11656) degradation. The specific pathway taken would likely depend on the enzymatic machinery of the present microorganisms.
| Pathway | Key Enzyme | Initial Product from Chloroaniline | General Intermediates |
|---|---|---|---|
| Ortho-cleavage | Catechol 1,2-dioxygenase | Chlorocatechol | Chloro-cis,cis-muconic acid, Chloro-muconolactone |
| Meta-cleavage | Catechol 2,3-dioxygenase | Chlorocatechol | 2-hydroxy-chloromuconic semialdehyde, Chloro-hydroxypentanoate |
Based on the established degradation pathways for related compounds, several potential biodegradation intermediates for this compound can be proposed.
If the degradation is initiated by an attack on the aromatic ring, similar to other chloroanilines, the primary intermediate would likely be 4-Chloro-3-vinylcatechol . Subsequent cleavage of this catechol would lead to a series of ring-fission products, as detailed in the ortho- and meta-cleavage pathways.
Alternatively, if the initial enzymatic attack targets the vinyl group, intermediates such as (4-chloro-3-aminophenyl)oxirane or 1-(4-chloro-3-aminophenyl)ethane-1,2-diol could be formed. Further oxidation of the side chain could lead to the formation of (4-chloro-3-aminophenyl)acetic acid .
It is also possible that a combination of these pathways occurs, where transformations of both the aromatic ring and the vinyl substituent take place. The identification of these intermediates in laboratory or field studies would be crucial for a definitive elucidation of the biodegradation pathway of this compound.
| Initiating Attack Site | Potential Intermediates |
|---|---|
| Aromatic Ring | 4-Chloro-3-vinylcatechol, Chloro-vinyl-cis,cis-muconic acid |
| Vinyl Group | (4-chloro-3-aminophenyl)oxirane, 1-(4-chloro-3-aminophenyl)ethane-1,2-diol, (4-chloro-3-aminophenyl)acetic acid |
Future Research Directions and Emerging Challenges
Development of Highly Stereoselective and Enantioselective Synthetic Routes
The synthesis of chiral molecules with high stereoselectivity and enantioselectivity is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceuticals and materials science. For derivatives of 4-chloro-3-vinylaniline, the creation of stereocenters could lead to novel compounds with unique biological activities or chiroptical properties. Future research in this area will likely focus on several key strategies.
One promising avenue is the use of transition metal-catalyzed cross-coupling reactions. Methodologies that have proven successful for the stereoselective synthesis of multisubstituted vinylsilanes and tetrasubstituted alkenes could be adapted for this compound. thieme-connect.debohrium.comrsc.org For instance, zirconocene-mediated carbometalation of an appropriate alkynyl precursor could provide a route to stereodefined vinyl derivatives. thieme-connect.debohrium.com The development of chiral ligands for catalysts, such as palladium or copper, will be crucial for achieving high enantioselectivity in reactions involving the vinyl group.
Another area of exploration is the asymmetric modification of the aniline (B41778) moiety or the aromatic ring. Enzymatic halogenation, using flavin-dependent halogenases, has shown promise for the site-selective and sometimes enantioselective halogenation of aromatic compounds. researchgate.netmit.edu Investigating the potential of such biocatalysts to act on precursors of this compound could open up green and highly selective synthetic pathways.
| Potential Stereoselective Reaction | Catalyst/Reagent | Anticipated Outcome | Key Challenge |
| Asymmetric Hydroamination | Chiral Rhodium or Iridium Complex | Enantiomerically enriched aminoethyl derivative | Controlling regioselectivity and suppressing side reactions |
| Enantioselective Heck Reaction | Chiral Palladium Catalyst | Chiral substituted styrene (B11656) derivative | Catalyst inhibition by the aniline group |
| Biocatalytic Halogenation | Engineered Halogenase Enzyme | Stereoselective introduction of additional halogens | Enzyme specificity and stability |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The bifunctional nature of this compound, with its nucleophilic amino group, reactive vinyl substituent, and electronically modified aromatic ring, suggests a rich and largely unexplored reaction chemistry. Future research should aim to systematically investigate its reactivity to uncover novel transformation pathways.
The vinyl group is a versatile handle for a variety of addition and cycloaddition reactions. For example, its participation in Diels-Alder reactions could lead to the synthesis of complex polycyclic structures. Moreover, the anti-Markovnikov hydroamination of the vinyl group, potentially catalyzed by ruthenium complexes, could provide access to novel aminoethyl-substituted anilines. nih.gov
The interplay between the chloro, vinyl, and amino substituents on the aromatic ring is also of significant interest. The electron-donating nature of the amino group and the electronic effects of the chloro and vinyl groups will influence the regioselectivity of electrophilic aromatic substitution reactions. A particularly interesting transformation to explore would be the intramolecular cyclization of derivatives of this compound. For instance, reaction with diphosgene has been shown to convert 2-vinylanilines into 2-chloroquinolines, suggesting a potential route to novel heterocyclic compounds from this compound. nih.gov
| Reaction Type | Potential Reagents | Expected Product Class |
| Cycloaddition | Dienes, Nitrones | Polycyclic and heterocyclic compounds |
| Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Further functionalized anilines |
| Intramolecular Cyclization | Phosgene derivatives, Acyl halides | Fused heterocyclic systems |
| Cross-Coupling Reactions | Boronic acids, Organostannanes | Biaryl and substituted styrene derivatives |
Integration of this compound into Advanced Functional Materials
The incorporation of this compound into polymers and other advanced materials is a highly promising area of future research. The vinyl group allows it to act as a monomer or co-monomer in polymerization reactions, while the chloro and amino functionalities can impart specific properties to the resulting materials.
The development of functionalized polymers through the polymerization of monomers like this compound is a key strategy for creating materials with tailored properties. researchgate.net For example, polymers incorporating this unit could exhibit enhanced thermal stability, flame retardancy (due to the chlorine atom), and chemical resistance. The amino group can serve as a site for post-polymerization modification, allowing for the attachment of other functional groups or for cross-linking the polymer chains. mcmaster.ca
In the realm of organic electronics, substituted anilines and vinylarenes are known to be useful building blocks for organic semiconductors and light-emitting materials. The electronic properties of this compound, influenced by the combination of its substituents, could make its polymeric or oligomeric derivatives suitable for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
| Material Class | Potential Application | Key Property Conferred by this compound |
| Specialty Polymers | Flame-retardant coatings, High-performance plastics | Thermal stability, Halogen content |
| Functional Resins | Ion-exchange resins, Adhesives | Amino functionality for cross-linking and modification |
| Organic Semiconductors | Organic Field-Effect Transistors (OFETs) | Tunable electronic properties |
| Luminescent Materials | Organic Light-Emitting Diodes (OLEDs) | Potential for charge transport and emission |
Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies
A thorough understanding of the reaction mechanisms and electronic properties of this compound is essential for its rational application in synthesis and materials science. An integrated approach, combining experimental studies with computational chemistry, will be crucial in this regard.
Computational methods, such as density functional theory (DFT), can provide valuable insights into the molecule's geometry, electronic structure, and reactivity. nih.govtandfonline.comumn.edu For example, calculations can predict the most likely sites for electrophilic or nucleophilic attack, helping to guide synthetic efforts. tandfonline.com Computational modeling can also be used to predict the electronic properties of polymers derived from this compound, aiding in the design of new materials for electronic applications.
Experimental mechanistic studies will be necessary to validate the predictions of computational models. Techniques such as kinetic studies, isotopic labeling, and the characterization of reaction intermediates can provide detailed information about reaction pathways. For instance, mechanistic studies on the rearrangement of related allylic silanes have provided a deep understanding of the underlying ionic pathways. nih.gov Similar investigations into the reactions of this compound would be highly valuable.
| Research Area | Computational Method | Experimental Technique | Information Gained |
| Reaction Regioselectivity | DFT calculations of frontier molecular orbitals | Product analysis by NMR and GC-MS | Prediction and confirmation of reaction outcomes |
| Polymer Electronic Properties | Calculation of HOMO/LUMO energy levels | Cyclic voltammetry, UV-Vis spectroscopy | Design of new organic electronic materials |
| Reaction Mechanisms | Transition state theory calculations | Kinetic studies, Isotope effect measurements | Elucidation of reaction pathways |
Sustainable Synthesis and Degradation Research Aligned with Green Chemistry Principles
In line with the growing importance of sustainable chemistry, future research on this compound should prioritize the development of green synthetic routes and an understanding of its environmental fate.
The principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the avoidance of hazardous reagents, should guide the development of new synthetic methods for this compound and its derivatives. nih.govijtsrd.comchemrxiv.org For example, exploring biocatalytic routes using enzymes like nitroreductases for the synthesis of aniline precursors could offer a more sustainable alternative to traditional methods that often rely on heavy metal catalysts. acs.org
Understanding the biodegradation and environmental impact of this compound is also a critical area for future research. The presence of both a chloro and a vinyl group may influence its persistence and toxicity in the environment. Studies on the aerobic and anaerobic biodegradation of related compounds, such as vinyl chloride and chlorinated anilines, have revealed complex degradation pathways. nih.govnsf.govmdpi.comunimi.itbattelle.orgresearchgate.net Investigating the microbial degradation of this compound will be essential to assess its environmental footprint and to develop potential bioremediation strategies.
| Green Chemistry Principle | Application to this compound | Potential Benefit |
| Use of Catalysis | Development of recyclable catalysts for synthesis | Reduced waste and energy consumption |
| Design for Degradation | Study of biodegradation pathways | Minimization of environmental persistence |
| Safer Solvents and Auxiliaries | Use of aqueous or solvent-free reaction conditions | Reduced environmental and health impacts |
| Atom Economy | Designing synthetic routes that maximize incorporation of starting materials into the final product | Minimized waste generation |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 4-Chloro-3-vinylaniline to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature (e.g., 60–80°C for coupling reactions), solvent selection (polar aprotic solvents like DMF), and catalyst choice (e.g., Pd-based catalysts for cross-coupling). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is essential to isolate the product. Monitoring intermediates using TLC and spectroscopic validation (NMR, IR) ensures reaction progression .
Q. How can researchers validate the structural integrity of this compound derivatives using spectroscopic techniques?
- Methodological Answer :
- NMR : Compare experimental - and -NMR chemical shifts with computational predictions (e.g., density functional theory, DFT) to confirm substituent positions. For example, vinyl protons typically appear at δ 5.0–6.5 ppm, while aromatic protons range from δ 6.5–7.5 ppm .
- IR : Characterize functional groups (e.g., C-Cl stretch at ~750 cm, NH bend at ~1600 cm) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., [M+H] peak at m/z 153.59 for CHClN) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, wash affected areas with soap/water and seek medical attention. Store the compound in a cool, dry place away from oxidizing agents. Dispose of waste via approved chemical disposal facilities .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental data for this compound derivatives?
- Methodological Answer : Perform DFT calculations (e.g., using Gaussian or ORCA) to predict NMR chemical shifts, vibrational frequencies, and electronic properties. Compare computational results with experimental data to identify discrepancies caused by solvent effects, tautomerism, or impurities. For example, discrepancies in NH proton shifts may arise from hydrogen bonding in polar solvents .
Q. What strategies mitigate side reactions during functionalization of the vinyl group in this compound?
- Methodological Answer :
- Protection of NH : Acetylate the amine group using acetic anhydride to prevent unwanted nucleophilic attacks .
- Controlled Reaction Conditions : Use low temperatures (−10°C to 0°C) and slow reagent addition to minimize polymerization of the vinyl group.
- Catalyst Screening : Test Pd/Cu, Grubbs, or Wilkinson catalysts for selective cross-coupling reactions .
Q. How do researchers address inconsistencies in bioactivity data for this compound-based compounds across different studies?
- Methodological Answer :
- Standardized Assays : Use validated protocols (e.g., MTT assay for cytotoxicity, IC determination with triplicate measurements) to ensure reproducibility.
- Structural Confirmation : Re-characterize compounds from conflicting studies to verify purity and identity.
- Meta-Analysis : Compare data across literature (e.g., PubChem, NIST) to identify trends or outliers caused by experimental variables (e.g., cell line differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
